5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
Brand Name: Vulcanchem
CAS No.: 851014-95-4
VCID: VC2951101
InChI: InChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3
SMILES: CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC
Molecular Formula: C31H42N2O6
Molecular Weight: 538.7 g/mol

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate

CAS No.: 851014-95-4

Cat. No.: VC2951101

Molecular Formula: C31H42N2O6

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate - 851014-95-4

Specification

CAS No. 851014-95-4
Molecular Formula C31H42N2O6
Molecular Weight 538.7 g/mol
IUPAC Name 2-O-(5-amino-2-butyl-1-benzofuran-3-yl) 1-O-[4-[3-(dibutylamino)propoxy]phenyl] oxalate
Standard InChI InChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3
Standard InChI Key MFHTVWRTNCBWPZ-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC
Canonical SMILES CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC

Introduction

Chemical Identity and Structure

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic compound characterized by its benzofuran core structure with multiple functional groups attached. It belongs to a class of compounds that incorporate amino, butyl, and dibutylamino moieties, giving it unique chemical properties and potential applications in various fields .

The compound's structure consists of a benzofuran scaffold with a butyl chain at the 2-position and an amino group at the 5-position. The 3-position is occupied by a benzoyl group containing a propoxy linker with a dibutylamino terminus. This arrangement creates a molecule with multiple potential interaction sites for biological systems .

Physical and Chemical Properties

The compound demonstrates several notable physical and chemical characteristics that define its behavior in various environments and applications.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₃₂H₄₄N₂O₇
Molecular Weight568.7 g/mol
Physical StateSolid
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count17
Exact Mass568.31485175 Da
Storage ConditionsRoom temperature

The high number of rotatable bonds (17) indicates significant molecular flexibility, which may facilitate binding to various biological targets . The presence of 3 hydrogen bond donors and 9 acceptors suggests potential for numerous intermolecular interactions, particularly with biological macromolecules .

Nomenclature and Identification

This compound has been assigned various identifiers across chemical databases and commercial sources, reflecting its complex structure and varied applications.

Identifiers and Alternative Names

Table 2: Chemical Identifiers

Identifier TypeValueReference
CAS Number500791-70-8
Alternative CAS Number851014-95-4 (for different salt form)
PubChem CID53445342
InChIKeyVJVFIQVIPOMHOP-UHFFFAOYSA-N
MDL NumberMFCD16877195

Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Des(methylsulfonyl) Dronedarone Oxalate

  • (5-AMINO-2-BUTYL-3-BENZOFURANYL)[4-[3-(DIBUTYLAMINO)PROPOXY]PHENYL]-METHANONE ETHANEDIOATE

  • (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;oxalic acid

  • 2-butyl-3-{4-[3-(dibutylamino)propoxy]benzoyl}-1-benzofuran-5-amine; oxalic acid

The synonym "Des(methylsulfonyl) Dronedarone Oxalate" indicates a structural relationship to dronedarone, a class III antiarrhythmic drug, suggesting potential pharmacological relevance .

Structural Variants and Related Compounds

There are several structural variants of this compound documented in chemical repositories and research literature.

Salt Forms

Table 3: Salt Forms and Their Properties

Salt FormMolecular FormulaMolecular Weight (g/mol)Reference
Oxalate (1:1)C₃₂H₄₄N₂O₇568.7
Dioxalate (1:2)C₃₄H₄₆N₂O₁₁658.7
Parent Compound (Free Base)C₃₀H₄₂N₂O₃478.7 (calculated)

The parent compound of this oxalate salt is (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, which has a PubChem CID of 11488441 . The existence of multiple salt forms indicates efforts to optimize properties such as solubility, stability, or bioavailability for specific applications.

Applications and Research Significance

This compound has found applications primarily in research and industrial settings, with specific uses emerging in specialized fields.

Protein Degrader Research

The compound is classified under "Protein Degrader Building Blocks" in commercial catalogs, indicating its importance in the growing field of targeted protein degradation . This research area focuses on developing compounds that can selectively bind to and facilitate the degradation of disease-relevant proteins through cellular mechanisms.

Targeted protein degradation has emerged as a promising approach in drug discovery, offering potential advantages over traditional inhibition strategies, particularly for proteins previously considered "undruggable" .

Structure-Activity Relationship Studies

The structural similarity to dronedarone (as implied by the synonym "Des(methylsulfonyl) Dronedarone Oxalate") suggests potential value in structure-activity relationship studies for antiarrhythmic compounds . These studies help researchers understand how structural modifications affect pharmacological activity, potentially leading to improved therapeutic agents.

Chemical Synthesis Applications

As a complex, multi-functional organic building block, this compound may serve as an intermediate in the synthesis of more complex molecules with specific biological or chemical properties .

Classification SystemHazard TypeReference
GHSCorrosive, Irritant, Health Hazard, Environmental Hazard
GHS SymbolGHS07
Signal WordWarning

Specific Hazard Statements and Precautions

The compound is associated with the following hazard statements :

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary measures include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SupplierPurityPackage SizeCatalog NumberReference
CP Lab SafetyMin 97%10 gramsALA-A193598-10g
VWR (Avantor)97%1 gram103802-352
AKSci95%Not specified3156AC

These commercial offerings are restricted to professional manufacturing, research laboratories, and industrial or commercial usage only . Suppliers explicitly prohibit shipment to doctor offices, pharmacies, medical facilities, veterinarians, or residences .

Physicochemical Analysis and Characterization

Advanced analytical techniques provide detailed information about the compound's structural and physical properties.

Chemical Relationships and Structural Significance

The compound's relationship to dronedarone merits special attention due to potential pharmacological relevance.

Relationship to Dronedarone

The synonym "Des(methylsulfonyl) Dronedarone Oxalate" indicates that this compound is structurally related to dronedarone, lacking a methylsulfonyl group present in dronedarone . Dronedarone is a class III antiarrhythmic drug used to treat atrial fibrillation and atrial flutter.

This structural relationship suggests that the compound may exhibit properties or activities similar to those of dronedarone, or it may have been developed as part of structure-activity relationship studies seeking to optimize dronedarone's pharmacological profile .

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